molecular formula C16H14N2O2 B12411940 Nlrp3/aim2-IN-3

Nlrp3/aim2-IN-3

Cat. No.: B12411940
M. Wt: 266.29 g/mol
InChI Key: UOBOMCZZCHPHBU-UHFFFAOYSA-N
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Description

Nlrp3/aim2-IN-3 is a potent inhibitor that targets the NLRP3 and AIM2 inflammasomes, which are multiprotein complexes involved in the innate immune response. These inflammasomes play a crucial role in the activation of inflammatory responses and pyroptosis, a form of programmed cell death. This compound has shown differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis .

Preparation Methods

The synthesis of Nlrp3/aim2-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Chemical Reactions Analysis

Nlrp3/aim2-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Nlrp3/aim2-IN-3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the mechanisms of inflammasome activation and inhibition.

    Biology: It helps in understanding the role of inflammasomes in various biological processes, including cell death and immune responses.

    Medicine: It has potential therapeutic applications in treating diseases associated with abnormal inflammasome activation, such as autoinflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the development of new drugs targeting inflammasome-related pathways .

Mechanism of Action

Nlrp3/aim2-IN-3 exerts its effects by inhibiting the assembly and activation of the NLRP3 and AIM2 inflammasomes. These inflammasomes are composed of sensor proteins (NLRP3 or AIM2), an adaptor protein (ASC), and an effector protein (caspase-1). Upon activation by pathogen-associated molecular patterns or damage-associated molecular patterns, the inflammasomes trigger the cleavage of pro-inflammatory cytokines (interleukin-1β and interleukin-18) and induce pyroptosis. This compound blocks this process by preventing the interaction between the sensor and adaptor proteins, thereby inhibiting the downstream inflammatory responses .

Comparison with Similar Compounds

Nlrp3/aim2-IN-3 is unique in its ability to inhibit both NLRP3 and AIM2 inflammasomes with high potency. Similar compounds include:

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20)

InChI Key

UOBOMCZZCHPHBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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